Praseodymium(3+) trinitrate

Beschreibung

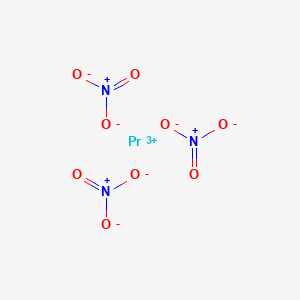

Praseodymium(3+) trinitrate, commonly encountered as the hexahydrate (Pr(NO₃)₃·6H₂O), is a rare earth nitrate compound with significant applications in materials science and industrial chemistry. Its IUPAC name is praseodymium(3+) hexahydrate trinitrate, and it crystallizes as green, hygroscopic crystals with a molecular weight of 435.01 g/mol (anhydrous: 326.92 g/mol) . The compound is highly soluble in water, polar solvents (e.g., ethanol, acetonitrile), and anhydrous amines, facilitating its use in solution-based syntheses .

Structurally, the nitrate ions (NO₃⁻) coordinate with the Pr³⁺ cation, forming a hydrated complex stabilized by hydrogen bonding. This compound serves as a precursor for synthesizing praseodymium oxides (e.g., Pr₆O₁₁), which exhibit high dielectric constants and catalytic properties . Industrial applications include ethanol sensing, ceramic processing, and as a dopant in luminescent materials .

Eigenschaften

IUPAC Name |

praseodymium(3+);trinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Pr/c3*2-1(3)4;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWECOPREQNXXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3O9Pr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890656 | |

| Record name | Praseodymium trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-80-5 | |

| Record name | Praseodymium trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydration Control and Anhydrous Form Synthesis

To obtain anhydrous , the hydrate is heated at 120–150°C under vacuum (10 mmHg) for 48 hours. Residual water content is monitored via Karl Fischer titration, with yields typically exceeding 95% when starting from . Hydrated forms remain hygroscopic, necessitating storage in desiccators with .

Ultrasonic-Assisted Synthesis of Phase-Pure Praseodymium Trinitrate

Recent advancements utilize ultrasonic irradiation (20–40 kHz) to accelerate dissolution and crystallization. A representative protocol involves:

-

Suspending (0.1 mol) in 300 mL deionized water

-

Adding 70% (0.33 mol) dropwise under ultrasonic irradiation

-

Maintaining reaction at 60°C for 2 hours

-

Filtering and evaporating to dryness at 80°C

This method reduces reaction time by 60% compared to conventional heating, achieving 98.5% purity as verified by inductively coupled plasma optical emission spectrometry (ICP-OES). The cavitation effect enhances mass transfer and prevents localized overheating, which could degrade nitrate ions.

Solvothermal Synthesis for Doped Lanthanide Oxysulfide Precursors

Praseodymium trinitrate serves as a precursor in solvothermal synthesis of doped . A optimized procedure involves:

-

Dissolving (10 mmol) in ethylene glycol (50 mL)

-

Adding thiourea (30 mmol) and stirring for 1 hour

-

Transferring to Teflon-lined autoclave, heating at 180°C for 24 hours

-

Centrifuging and washing with ethanol/water (3:1 v/v)

X-ray diffraction (XRD) analysis confirms phase-pure with crystallite sizes of 25–40 nm. The nitrate precursor’s solubility in polar aprotic solvents enables homogeneous doping with Eu or Nd for tunable photoluminescence.

Metathesis Reactions Using Praseodymium Chloride

Alternative routes employ praseodymium chloride () as starting material. In a typical metathesis:

Critical factors include:

-

Stoichiometric : molar ratio (3:1)

-

Reaction temperature (0–5°C) to minimize side reactions

-

Filtration through 0.22 μm membranes to remove

Yields reach 89–92% when using synthesized via chlorination with at 250°C. Table 1 compares yields across chloride precursor synthesis conditions.

Table 1: PrCl Synthesis Optimization for Subsequent Nitrate Production

| Temperature (°C) | NHCl:PrO Ratio | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 200 | 20:1 | 60 | 74.2 |

| 250 | 22:1 | 90 | 98.1 |

| 300 | 25:1 | 120 | 96.8 |

Spectroscopic Characterization and Quality Control

Advanced characterization techniques ensure product integrity:

-

EXAFS Spectroscopy : Confirms Pr–O bond distances of 2.44 Å in , consistent with octahedral coordination.

-

Luminescence Lifetime Analysis : Differentiates hydration states through transitions, with lifetimes ranging from 71.6 μs (hydrated) to 617.3 μs (anhydrous).

-

Complexometric Titration : Standard EDTA titration with xylenol orange indicator achieves <0.5% error in Pr quantification.

Industrial-Scale Production Considerations

Commercial synthesis (e.g., Thermo Scientific’s process) emphasizes:

Analyse Chemischer Reaktionen

Complexation Reactions

Praseodymium nitrate acts as a Lewis acid, readily forming coordination complexes with organic ligands. For example:

-

With β-diketones (e.g., Hntfa) and bipyridyl ligands:

Subsequent ligand exchange with 2,2′-bipyridine (bipy) yields:

These complexes exhibit luminescence due to f-f transitions (e.g., at 610 nm) .

Table 2: Ligand Complexation Examples

Thermal Decomposition

Upon heating, praseodymium nitrate decomposes to form praseodymium oxides and nitrogen oxides:

The hexahydrate form loses water molecules at ~100°C before nitrate decomposition .

Table 3: Thermal Behavior

| Form | Decomposition Steps | Final Products | Temperature Range | Source |

|---|---|---|---|---|

| Pr(NO₃)₃·6H₂O | Dehydration → Oxide | Pr₆O₁₁ + NO₂ + O₂ | 100–400°C |

Redox Reactions

As a nitrate salt, Pr(NO₃)₃ exhibits oxidizing properties. It reacts with reducing agents (e.g., hydrocarbons) in exothermic reactions, though specific mechanisms are less documented . General reactivity includes:

Wissenschaftliche Forschungsanwendungen

Materials Science

Optical and Electronic Applications:

Praseodymium(3+) trinitrate is utilized in the production of optical glasses and ceramics. It is known for imparting a bright yellow color to glass, making it valuable in the manufacturing of colored glass and enamels. Additionally, it is a key component in didymium glass, which is used in protective goggles for glassblowers and welders due to its ability to filter out harmful radiation .

Ceramic Pigments:

The compound serves as a precursor for synthesizing ceramic pigments. When combined with other materials, praseodymium can produce vibrant colors that are stable under heat and light, enhancing the aesthetic and functional properties of ceramic products .

Solid Oxide Fuel Cells (SOFCs):

this compound is also applied in the synthesis of double perovskite oxides for SOFCs. These materials exhibit excellent ionic and electronic conductivities at intermediate temperatures, making them suitable for energy conversion applications. The unique properties of Pr(3+) ions help stabilize oxygen vacancies critical for ionic diffusion .

Electrochemistry

Electrodeposition:

Recent studies have demonstrated the use of praseodymium trinitrate in electrochemical processes. It has been shown to facilitate the electrodeposition of praseodymium oxide, which is essential for various electrochemical applications, including sensors and energy storage devices . The presence of praseodymium enhances the reduction processes of other rare earth elements (REEs), suggesting its utility in selective deposition techniques .

Catalytic Applications:

this compound acts as a catalyst in several chemical reactions. Its role as a catalyst has been explored in organic synthesis and environmental remediation processes, such as photocatalytic degradation of pollutants. For instance, doping titanium dioxide (TiO₂) with Pr(3+) has been found to enhance its photocatalytic activity under visible light .

Nanotechnology

Nanocomposites:

Praseodymium nitrate is employed in the fabrication of functionalized nanocomposites for various applications, including photodynamic therapy for cancer treatment. The incorporation of Pr(3+) ions into nanostructures improves their optical properties, making them effective as drug delivery systems or imaging agents .

Dye-Sensitized Solar Cells:

As a dopant in dye-sensitized solar cells (DSSCs), praseodymium enhances the power conversion efficiency by narrowing the band gap of photoanode materials. This application highlights the compound's potential in renewable energy technologies .

Case Studies

Wirkmechanismus

The mechanism of action of praseodymium(3+) trinitrate involves its interaction with molecular targets and pathways in various applications:

Catalysis: Acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.

Photodynamic Therapy: In photodynamic cancer therapy, this compound-based nanocomposites generate reactive oxygen species upon exposure to UV light, leading to the destruction of cancer cells.

Electronic Components: In electronic applications, its high dielectric constant and refractive index improve the performance of devices such as capacitors and memory storage.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- All three nitrates exhibit high water solubility and hygroscopicity, typical of rare earth nitrates.

- Praseodymium nitrate has a higher density than lanthanum nitrate but lower than neodymium nitrate, reflecting differences in ionic packing efficiency .

Thermodynamic Behavior in Aqueous Solutions

Activity coefficients of rare earth nitrates in aqueous solutions vary due to ionic charge density and hydration effects. Studies by Rard et al. (1979, 1981) reported the following trends at 25°C :

| Compound | Activity Coefficient (γ±) |

|---|---|

| La(NO₃)₃ | 0.328 |

| Pr(NO₃)₃ | 0.315 |

| Nd(NO₃)₃ | 0.302 |

Praseodymium nitrate exhibits intermediate behavior, with lower γ± compared to lanthanum nitrate but higher than neodymium nitrate. This trend correlates with decreasing ionic radii across the lanthanide series, leading to stronger ion-water interactions and reduced ion pairing .

Ionic Radii and Structural Implications

Shannon’s revised ionic radii (VIII-coordination) influence lattice stability and reactivity :

| Ion | Ionic Radius (Å) |

|---|---|

| La³⁺ | 1.16 |

| Pr³⁺ | 1.126 |

| Nd³⁺ | 1.109 |

The smaller ionic radius of Pr³⁺ compared to La³⁺ results in higher lattice energy for praseodymium nitrate, contributing to its slightly higher decomposition temperature . Conversely, the similarity between Pr³⁺ and Nd³⁺ radii explains their analogous coordination chemistry in nitrate complexes .

Comparison with Praseodymium Oxalate Hydrate

Praseodymium oxalate hydrate (Pr₂(C₂O₄)₃·xH₂O) contrasts sharply with the nitrate in solubility and applications :

| Property | Pr(NO₃)₃·6H₂O | Pr₂(C₂O₄)₃·xH₂O |

|---|---|---|

| Solubility | Water-soluble | Insoluble in water |

| Primary Use | Catalyst precursor | Nuclear waste disposal |

| Thermal Stability | Decomposes ~83°C | Stable up to 300°C |

The nitrate’s solubility makes it preferable for solution-phase syntheses, while the oxalate’s stability suits high-temperature applications .

Magnetic and Spectroscopic Properties

Pr³⁺ ions exhibit reduced effective magnetic moments (µeff ~3.44 µB) compared to the free-ion value (3.58 µB) due to crystal field effects . Similar behavior is observed in neodymium and lanthanum compounds, though La³⁺ (diamagnetic) lacks unpaired electrons. Magnetic susceptibility studies of Pr(NO₃)₃·6H₂O are sparse, but its oxide analogs (e.g., Pr₆O₁₁) show paramagnetism at room temperature .

Biologische Aktivität

Praseodymium(3+) trinitrate, also known as praseodymium(III) nitrate hexahydrate, is a rare earth compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 435.01 g/mol

- Appearance : Green crystalline solid

- Solubility : Soluble in water and polar solvents

This compound is primarily used in various industrial applications, including fluorescent display tubes and phosphors, but its biological implications are increasingly being studied.

Biological Activity Overview

Praseodymium ions (Pr³⁺) are known to exhibit various biological activities, particularly in relation to their interactions with microorganisms and higher organisms. Research indicates that rare earth elements (REEs), including praseodymium, can influence biological processes such as:

- Microalgal Growth : Studies have shown that Pr³⁺ ions can affect the growth of microalgae and cyanobacteria. For instance, a recent study demonstrated that the presence of Pr³⁺ at specific concentrations can enhance biomass production in certain microalgal species while inhibiting others .

- Biosorption Processes : Pr³⁺ ions have been effectively removed from aqueous solutions using biosorbents like Arthrospira platensis (spirulina). The biosorption capacity was significantly influenced by pH levels and the concentration of Pr³⁺ ions, indicating potential applications in bioremediation .

1. Microalgae Interaction Study

A comprehensive study investigated the effects of Pr³⁺ on A. platensis. The research found that:

- Optimal pH for Biosorption : Maximum removal efficiency of Pr³⁺ was observed at pH 3.0, with a significant decrease in efficiency at higher pH levels due to competition with hydroxyl ions for binding sites on the algal surface.

- Biosorption Capacity : The theoretical maximum adsorption capacity was calculated to be 99.3 mg/g, which is competitive compared to other biosorbents .

| Parameter | Value |

|---|---|

| Optimal pH | 3.0 |

| Maximum Adsorption Capacity | 99.3 mg/g |

| Experimental Adsorption Capacity | 17 mg/g |

2. Toxicological Assessment

Another study focused on the toxicological aspects of praseodymium compounds, highlighting:

- Cytotoxic Effects : In vitro assays showed varying degrees of cytotoxicity depending on the concentration of Pr³⁺ used. Lower concentrations exhibited minimal toxicity while higher concentrations led to significant cell death in certain cell lines.

- Mechanism of Action : The cytotoxic effects were attributed to oxidative stress induced by Pr³⁺ ions, leading to increased reactive oxygen species (ROS) production .

Research Findings

Recent research has emphasized the complex interactions between praseodymium compounds and biological systems. Key findings include:

- Antioxidant Activity : Some studies suggest that praseodymium compounds may exhibit antioxidant properties, potentially offering protective effects against oxidative stress in cells.

- Potential Therapeutic Applications : Due to its unique properties, this compound is being explored for potential use in drug delivery systems and as a contrast agent in medical imaging .

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing high-purity praseodymium(3+) trinitrate hexahydrate (Pr(NO₃)₃·6H₂O)?

- Methodological Answer : High-purity synthesis requires controlled precipitation from aqueous solutions of praseodymium oxide or carbonate with nitric acid. To minimize contamination (e.g., Ce³⁺, Y³⁺, Sr²⁺), use double recrystallization in dilute HNO₃ and verify purity via inductively coupled plasma mass spectrometry (ICP-MS) . Solubility in polar solvents like water or acetonitrile should be leveraged for crystallization .

Q. How should this compound be stored to prevent decomposition during experiments?

- Methodological Answer : Store in airtight, moisture-resistant containers at room temperature (20–25°C). Avoid contact with oxidizers, phosphates, or sulfates to prevent reactive decomposition. Local exhaust ventilation is recommended to mitigate hygroscopicity-related issues .

Q. Which analytical techniques are essential for confirming the stoichiometry and hydration state of this compound hexahydrate?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify water loss steps between 50–200°C to confirm six hydration molecules .

- X-ray Diffraction (XRD) : Compare lattice parameters with reference data (e.g., cubic or hexagonal systems) to verify structural integrity .

- Elemental Analysis : Use combustion analysis for C/H/N ratios and EDTA titrations for Pr³⁺ content .

Advanced Research Questions

Q. How do non-stoichiometric phase transitions in praseodymium oxides influence the thermal decomposition pathways of this compound?

- Methodological Answer : Praseodymium oxides (e.g., PrₙO₂ₙ₋₂ phases) exhibit order-disorder transitions under varying oxygen pressures (0–1 atm) and temperatures (200–1150°C). During nitrate decomposition, monitor oxygen partial pressure to predict intermediate phases (e.g., PrO₁.₈₂ to PrO₂) and avoid metastable states. Isobaric phase diagrams from Pr-O systems should guide experimental design to isolate target intermediates.

Q. What strategies resolve data contradictions arising from impurity interference in spectroscopic studies of this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., UV-Vis, Raman, and neutron scattering) to distinguish intrinsic Pr³⁺ signals from contaminants like Ru or Cd .

- Sample Pre-Treatment : Apply cation-exchange chromatography to remove Sr²⁺ or Cs⁺ impurities before analysis .

- Statistical Error Analysis : Quantify neutron cross-section uncertainties to isolate absorption/scattering contributions .

Q. How can researchers model microdomain textures to predict non-stoichiometric behavior in praseodymium compounds during nitrate decomposition?

- Methodological Answer : Microdomain models, which assume localized defect clusters in Pr-O lattices, explain hysteresis in phase transitions. Use high-resolution transmission electron microscopy (HRTEM) to map domain boundaries and correlate with thermogravimetric data. This approach is validated for systems like PrO₁.₉₈–PrO₂.₀₀, where oxygen vacancy ordering dictates decomposition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.